Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core fused with a tetrahydro-pyrazine ring. Its molecular formula is C₈H₁₂Cl₂N₃O₂, with a molecular weight of 268.138 g/mol (estimated based on structural analogs) . The compound is characterized by a methyl ester group at the 1-position and two hydrochloride counterions, enhancing its aqueous solubility for pharmaceutical applications. It serves as a critical intermediate in synthesizing bioactive molecules, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors like Retagliptin .
Properties
Molecular Formula |
C8H13Cl2N3O2 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-4-9-2-3-11(6)5-10-7;;/h5,9H,2-4H2,1H3;2*1H |
InChI Key |
OVLKKTRSELXELD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCN2C=N1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at specific positions on the imidazo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Its potential therapeutic properties are explored for developing new medications, particularly in the field of oncology and neurology.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride, emphasizing substituent variations, physicochemical properties, and applications:
Key Structural and Functional Differences
Ester vs. Carboxylic Acid :
- The methyl ester derivative exhibits superior solubility in organic solvents compared to the carboxylic acid analog (C₇H₁₁Cl₂N₃O₂), which is more polar but less membrane-permeable .
- The carboxylic acid form is often a synthetic intermediate for ester derivatives via alkylation or acylation .
Ethyl vs.
Trifluoromethyl Substitution :
- The trifluoromethyl group at position 3 (C₈H₉F₃N₃O₂) introduces electron-withdrawing effects, enhancing metabolic stability and binding affinity to enzymes like DPP-4 .
Salt Forms: Dihydrochloride salts (e.g., C₈H₁₂Cl₂N₃O₂) improve aqueous solubility, critical for intravenous formulations, whereas hydrochloride salts (e.g., C₆H₁₀ClN₃) are common in oral dosage forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
